N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dihydrobenzofuran moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps:
Formation of the Dihydrobenzofuran Intermediate: The dihydrobenzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.
Oxalamide Formation: The final step involves the coupling of the dihydrobenzofuran intermediate with the chlorophenyl derivative using oxalyl chloride and a base such as triethylamine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include amines and alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the materials science field, the compound’s unique functional groups may be exploited to develop new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the dihydrobenzofuran moiety, potentially altering its biological activity.
N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)oxalamide: Similar structure but without the hydroxy group, which may affect its reactivity and interactions.
Uniqueness
The presence of both the dihydrobenzofuran and hydroxyethyl groups in N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide makes it unique. These groups contribute to its potential versatility in chemical reactions and biological interactions, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-10-15(22)11-5-6-16-12(9-11)7-8-25-16/h1-6,9,15,22H,7-8,10H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSBBRCECKVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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